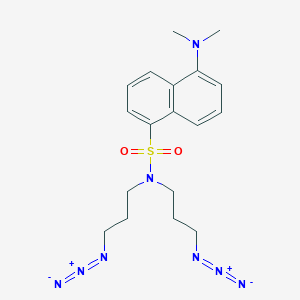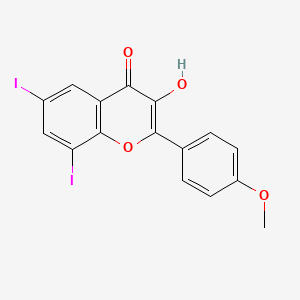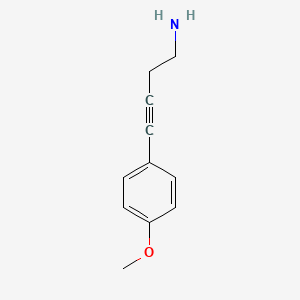
4-(4-Methoxyphenyl)but-3-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxyphenyl)but-3-yn-1-amine: is an organic compound that belongs to the class of alkynes and amines It features a methoxyphenyl group attached to a butynyl chain, which is further connected to an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-yn-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylacetylene with propargylamine under suitable conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out in the presence of a base like potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Methoxyphenyl)but-3-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(4-methoxyphenyl)but-3-yn-1-one.
Reduction: Formation of 4-(4-methoxyphenyl)but-3-en-1-amine or 4-(4-methoxyphenyl)butane-1-amine.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(4-Methoxyphenyl)but-3-yn-1-amine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and as a probe for investigating biochemical pathways involving amine groups.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxyphenyl)but-3-yn-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the alkyne group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(4-Methoxyphenyl)but-3-en-1-amine: Similar structure but with an alkene group instead of an alkyne.
4-(4-Methoxyphenyl)butane-1-amine: Similar structure but with an alkane group instead of an alkyne.
4-(4-Methoxyphenyl)prop-2-yn-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness: 4-(4-Methoxyphenyl)but-3-yn-1-amine is unique due to the presence of both an alkyne and an amine group, which allows for diverse chemical reactivity and potential applications. The methoxyphenyl group also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
918871-63-3 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)but-3-yn-1-amine |
InChI |
InChI=1S/C11H13NO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,3,9,12H2,1H3 |
InChI-Schlüssel |
VVEBXHIYHLNGCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


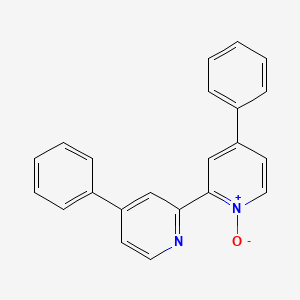



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
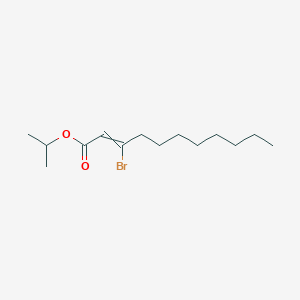

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)

